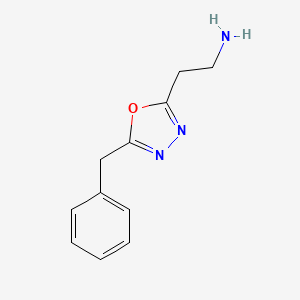

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine

描述

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a benzyl group and at the 2-position with an ethanamine side chain. The oxadiazole ring is known for its electron-deficient aromatic character, which facilitates hydrogen bonding and π-π interactions with biological targets . This compound has garnered attention for its inhibitory activity against human alkaline phosphatase (ALP), with derivative 129 (2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide) demonstrating a binding energy of −7.90 kcal/mol and an IC50 of 0.420 ± 0.012 µM, significantly lower than the standard IC50 of 2.80 µM .

属性

IUPAC Name |

2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-7-6-10-13-14-11(15-10)8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQKPPASFROPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640520 | |

| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017232-95-9 | |

| Record name | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multicomponent Reaction Using (N-isocyanimino)triphenylphosphorane

A notable method involves a multicomponent reaction where dibenzylamine, benzaldehyde, and (N-isocyanimino)triphenylphosphorane are reacted in dichloromethane with benzoic acid as a catalyst at room temperature. This reaction proceeds via an intramolecular aza-Wittig reaction leading to the formation of 2,5-disubstituted 1,3,4-oxadiazoles with high yields (around 80-87%) and purity confirmed by TLC and NMR analysis. The product is isolated by flash column chromatography using petroleum ether–ethyl acetate mixtures as eluents.

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dibenzylamine, benzaldehyde, (N-isocyanimino)triphenylphosphorane, benzoic acid | CH2Cl2 | Room temp | 2 h | 80-87 | Flash chromatography purification |

This method is mild, efficient, and avoids harsh conditions, making it suitable for synthesizing sterically congested oxadiazole derivatives.

Multistep Synthesis via Hydrazide and Cyclodesulfurization

Another approach starts with the Fischer esterification of 2-phenylacetic acid to ethyl-2-phenylacetate, which is then converted to 2-phenylacetohydrazide by reaction with hydrazine hydrate. The hydrazide undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequent alkylation with N-substituted 2-bromoacetamides in DMF/LiH produces the target compound or its sulfur analogs.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenylacetic acid | Fischer esterification | Ethyl-2-phenylacetate | High |

| 2 | Ethyl-2-phenylacetate | Hydrazine hydrate | 2-Phenylacetohydrazide | High |

| 3 | 2-Phenylacetohydrazide | Carbon disulfide, alcoholic base | 5-Benzyl-1,3,4-oxadiazole-2-thiol | Moderate |

| 4 | Oxadiazole-2-thiol + N-substituted 2-bromoacetamides | DMF/LiH, room temp | 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine derivatives | Moderate |

This method is more step-intensive but allows for structural diversity through variation of the N-substituted amines.

Cyclodesulfurization Using Coupling Reagents (TBTU)

A more recent and efficient synthesis involves preparing thiosemicarbazides by mixing hydrazides and isothiocyanates in methanol at room temperature. These intermediates are then cyclized to 2-amino-1,3,4-oxadiazoles by heating in DMF with bases like DIEA and coupling reagents such as TBTU. This method yields the desired oxadiazole derivatives in good to excellent yields (up to 85%) and avoids toxic reagents like mercury salts.

Comparison of coupling reagents for cyclodesulfurization:

| Coupling Reagent | Yield (%) | Notes |

|---|---|---|

| TBTU | 85 | Best yield, mild conditions |

| DIC | 50 | Moderate yield |

| DCC | 63 | Moderate yield |

| CDI | 85 | Comparable to TBTU |

This approach is advantageous for its operational simplicity and environmental friendliness.

Hydrazide-Based Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of 1,3,4-oxadiazole derivatives. Hydrazides prepared from ester precursors are cyclized under microwave conditions (e.g., 60% power for 15 minutes) to afford the oxadiazole ring efficiently with yields ranging from 60-80%. This method reduces reaction times significantly compared to conventional heating.

| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent aza-Wittig reaction | Dibenzylamine + benzaldehyde + phosphorane | CH2Cl2, room temp, 2 h | 80-87 | Mild, efficient, high purity | Requires phosphorane reagent |

| Multistep hydrazide and cyclodesulfurization | Fischer esterification → hydrazide → ring closure → alkylation | Various, reflux and DMF/LiH | Moderate | Structural diversity possible | Multi-step, longer synthesis |

| Cyclodesulfurization with TBTU | Hydrazide + isothiocyanate → thiosemicarbazide → cyclization | MeOH, DMF, 50°C, base, TBTU | Up to 85 | High yield, mild, less toxic | Requires coupling reagents |

| Microwave-assisted hydrazide cyclization | Hydrazide cyclization under microwave | Microwave, 60% power, 15 min | 60-80 | Fast reaction times | Requires microwave equipment |

- The multicomponent aza-Wittig method yields products with melting points around 126-128 °C and purity confirmed by IR, 1H and 13C NMR, elemental analysis, and mass spectrometry.

- Cyclodesulfurization products show characteristic FT-IR bands for NH and NH2 groups and are confirmed by NMR spectroscopy.

- Microwave-assisted methods maintain product integrity while significantly reducing reaction times without compromising yields.

The preparation of this compound can be achieved through several well-established synthetic routes. The choice of method depends on the desired scale, available reagents, and required purity. The multicomponent aza-Wittig reaction offers a straightforward and efficient approach, while cyclodesulfurization methods provide versatility and high yields. Microwave-assisted synthesis presents a rapid alternative. These methods are supported by comprehensive analytical data confirming the structure and purity of the target compound.

化学反应分析

Types of Reactions

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups at the benzyl position .

科学研究应用

Anticonvulsant Activity

Research has indicated that derivatives of 1,3,4-oxadiazole compounds, including those with a benzyl substitution, exhibit significant anticonvulsant properties. A study synthesized several 2-(5-substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives and evaluated their efficacy against various seizure models. Compounds were tested for their ability to protect against tonic and clonic seizures, with some demonstrating notable activity compared to standard anticonvulsants like phenytoin .

Anti-inflammatory Properties

Compounds similar to 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine have shown promising anti-inflammatory effects. In vivo studies demonstrated that certain oxadiazole derivatives significantly reduced paw swelling in rat models induced by carrageenan. The anti-inflammatory efficacy of these compounds was comparable to established drugs like Indomethacin .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Condensation Reactions : Combining hydrazine derivatives with carboxylic acids or aldehydes to form oxadiazole rings.

- Cyclization Techniques : Utilizing cyclization methods under microwave irradiation for improved yields and reaction times .

The characterization of synthesized compounds is often performed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structure and purity.

Table 1: Summary of Biological Activities

作用机制

The mechanism of action of 2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, it can interact with proteins and nucleic acids, leading to its antimicrobial and antifungal activities .

相似化合物的比较

Structural Modifications and Pharmacological Impact

- Benzyl vs. Alkyl/Aryl Substituents : The benzyl group in the parent compound enhances lipophilicity, promoting membrane permeability and target engagement compared to smaller substituents (e.g., methyl groups in ’s derivative) .

- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in compound 129) exhibit stronger binding due to enhanced hydrogen bonding with enzyme active sites .

Key Research Findings

Synthetic Versatility : The oxadiazole scaffold allows modular synthesis, enabling substitutions at the 2- and 5-positions for tailored bioactivity (e.g., acetamide, sulfonamide, or thioether linkages) .

Mechanistic Insights : Molecular docking studies reveal that the benzyl group in this compound forms hydrophobic interactions with ALP’s Phe<sup>256</sup> and π-stacking with Tyr<sup>367</sup>, explaining its potency .

Toxicity Considerations : While oxadiazoles generally exhibit low toxicity, substitutions like trifluoromethyl or nitro groups may introduce metabolic stability challenges .

生物活性

2-(5-Benzyl-1,3,4-oxadiazol-2-yl)ethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

The compound exhibits a wide range of biological activities including antibacterial , antiviral , antifungal , and anticancer properties. It interacts with various enzymes and proteins, influencing critical biochemical reactions. For instance, it has demonstrated antimicrobial activity by disrupting bacterial cell wall components.

Table 1: Biological Activities of this compound

Cellular Effects

The compound significantly impacts cellular processes by modulating cell signaling pathways and gene expression. It has been shown to affect the expression of genes involved in inflammatory responses and cellular metabolism. Notably, it inhibits glycogen synthase kinase 3 (GSK-3), which is crucial for regulating cellular proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can alter cellular functions and contribute to its therapeutic effects. For example, its interaction with alkaline phosphatase has been noted to enhance its inhibitory activity against this enzyme .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound, it was found to induce apoptosis in various cancer cell lines such as MCF-7 and U-937. Flow cytometry assays revealed that the compound acts in a dose-dependent manner, increasing p53 expression and caspase-3 cleavage .

Transport and Distribution

The transport mechanisms of this compound are vital for its biological activity. Specific transporters facilitate its localization within target tissues, enhancing its efficacy.

Subcellular Localization

The localization of this compound within cellular compartments is critical for its function. Post-translational modifications play a significant role in directing the compound to specific organelles where it exerts its biological effects.

Preparation Methods

The synthesis of this compound typically involves cyclization reactions followed by nucleophilic alkylation. Industrial production methods are less documented but generally involve scaling up laboratory synthesis while optimizing yields through recrystallization and chromatography techniques.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-(5-benzyl-1,3,4-oxadiazol-2-yl)ethanamine, and what are their mechanistic considerations?

The synthesis typically involves cyclization of acylthiosemicarbazides or hydrazide intermediates. For example, 1,3,4-oxadiazole rings are often formed via dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The benzyl group is introduced via nucleophilic substitution or cross-coupling reactions. Key intermediates, such as hydrazine derivatives, require careful purification to avoid side reactions. Structural confirmation is achieved through NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Post-synthesis characterization employs:

- NMR spectroscopy : Distinct peaks for the ethanamine chain (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.2–7.5 ppm for benzyl substituents).

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) aligned with theoretical molecular weights. Fragmentation patterns, such as loss of the oxadiazole ring (C₂H₂N₂O), confirm structural motifs .

- Elemental analysis : C, H, N percentages within ±0.3% of theoretical values.

Q. What preliminary biological activities have been reported for 1,3,4-oxadiazole derivatives structurally related to this compound?

Analogous compounds exhibit:

- Anticancer activity : 5-Aryl-1,3,4-oxadiazoles showed inhibitory effects against CCRF-CEM leukemia cells (% growth inhibition = 68.89) via apoptosis induction .

- Antioxidant potential : IC₅₀ values as low as 15.14 μM in DPPH radical scavenging assays, attributed to electron-donating substituents like methoxy groups .

- Antimicrobial properties : MIC values <10 μg/mL against Gram-positive bacteria (e.g., S. aureus), linked to hydrophobic benzyl groups enhancing membrane penetration .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

The compound is sparingly soluble in aqueous buffers (e.g., PBS, pH 7.4) but dissolves in polar aprotic solvents (DMSO, DMF). Stability studies in simulated gastric fluid (pH 2.0) indicate <10% degradation over 24 hours. Storage at −20°C under inert atmosphere preserves integrity for >6 months .

Q. Which computational tools are used to predict the physicochemical properties of this compound?

Software like Schrödinger’s QikProp calculates logP (~2.5), polar surface area (~60 Ų), and bioavailability scores. Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like 5-HT₂A receptors, guided by structural analogs’ binding modes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the benzyl or oxadiazole rings) influence the compound’s bioactivity and selectivity?

- Electron-withdrawing groups (NO₂, CF₃) : Enhance anticancer activity but reduce solubility. For example, 4-(trifluoromethyl)phenyl analogs showed 2-fold higher cytotoxicity than unsubstituted derivatives .

- Methoxy substitutions : Improve antioxidant capacity by stabilizing radical intermediates. Para-methoxy groups increased DPPH scavenging by 40% compared to ortho-substituted analogs .

- Benzyl vs. heteroaromatic replacements : Pyridyl substitutions reduced antimicrobial activity, suggesting benzyl’s hydrophobicity is critical for membrane interaction .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for similar compounds) arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).

- Cell line specificity : Test panels (e.g., NCI-60) to identify lineage-dependent effects.

- Compound purity : Use HPLC (>95% purity) to exclude confounding impurities .

Q. How is the compound’s metabolic fate evaluated in preclinical models, and what are the implications for in vivo studies?

- Microsomal assays : Rat liver microsomes reveal CYP450-mediated oxidation of the benzyl group, forming hydroxylated metabolites.

- Pharmacokinetics : Low oral bioavailability (<20%) due to first-pass metabolism. Intravenous administration achieves plasma concentrations >1 μM for 6 hours .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

Q. How can structure-activity relationship (SAR) models guide the design of next-generation analogs?

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity. For example, bulky substituents at the oxadiazole 5-position improve anticancer potency .

- Machine learning : Random forest algorithms prioritize substituents (e.g., halogenated benzyl groups) for synthesis based on predicted ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。